molecular formula C7H12N4O2 B1450921 6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one CAS No. 1209137-35-8

6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one

Cat. No. B1450921
M. Wt: 184.2 g/mol
InChI Key: VGZCVBMNQVCJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various chemical suppliers .


Synthesis Analysis

While specific synthesis methods for “6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one” were not found, there are general methods for synthesizing similar compounds. For instance, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one” include its molecular formula, molecular weight, melting point, boiling point, and density .

Scientific Research Applications

Hydrogen-Bonded Structural Analysis

  • Studies have revealed that compounds related to 6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one exhibit significant displacements in their ring-substituent atoms and display a range of hydrogen bonding, contributing to the understanding of their molecular and electronic structures (Trilleras et al., 2009).

Corrosion Inhibition

  • Pyrimidine derivatives, including those structurally similar to 6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one, have been synthesized and assessed as corrosion inhibitors for mild steel in acidic solutions, demonstrating their potential utility in industrial applications (Hou et al., 2019).

Synthesis and Transformation Studies

  • Research has been conducted on the synthesis and transformation of pyrimidine derivatives related to 6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one, highlighting their potential in the development of new compounds with varied applications (Hamama et al., 2012).

Antifungal Effects

  • Derivatives of pyrimidines, akin to 6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one, have been synthesized and found to exhibit significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger, indicating their potential pharmaceutical applications (Jafar et al., 2017).

Tautomerism and Molecular Recognition

  • The study of pyrimidines, including those similar to 6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one, has contributed to the understanding of tautomerism and its implications in molecular recognition processes, essential in pharmaceuticals (Rajam et al., 2017).

properties

IUPAC Name

4-amino-2-(2-methoxyethylamino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-13-3-2-9-7-10-5(8)4-6(12)11-7/h4H,2-3H2,1H3,(H4,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZCVBMNQVCJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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